8-Phenyl-1a,9c-dihydro-6H-(1)benzoxireno(3,2-h)chromen-6-one
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Overview
Description
8-Phenyl-1a,9c-dihydro-6H-(1)benzoxireno(3,2-h)chromen-6-one is a complex organic compound with a unique structure that includes a benzoxirene and chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-1a,9c-dihydro-6H-(1)benzoxireno(3,2-h)chromen-6-one typically involves the reaction of 2-bromobenzoic acids with resorcinol in the presence of copper sulfate (CuSO₄) and sodium hydroxide (NaOH) to form intermediate compounds . These intermediates undergo further reactions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-1a,9c-dihydro-6H-(1)benzoxireno(3,2-h)chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8-Phenyl-1a,9c-dihydro-6H-(1)benzoxireno(3,2-h)chromen-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Phenyl-1a,9c-dihydro-6H-(1)benzoxireno(3,2-h)chromen-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
8-Phenyl-1a,9c-dihydro-6H-(1)benzoxireno(3,2-h)chromen-6-one can be compared with other similar compounds, such as:
6H-Benzo[c]chromen-6-one derivatives: These compounds share a similar core structure and have been studied for their biological activities.
2H/4H-Chromenes: These compounds have versatile biological profiles and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86126-10-5 |
---|---|
Molecular Formula |
C19H12O3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-phenyl-3,14-dioxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2(7),4,8,11-pentaen-6-one |
InChI |
InChI=1S/C19H12O3/c20-14-10-16(11-4-2-1-3-5-11)22-18-13(14)8-6-12-7-9-15-19(21-15)17(12)18/h1-10,15,19H |
InChI Key |
PSKDLUROOFAMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC5C4O5)C=C3 |
Origin of Product |
United States |
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